molecular formula C12H15ClFNO B3347662 4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine CAS No. 1414870-55-5

4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine

Cat. No.: B3347662
CAS No.: 1414870-55-5
M. Wt: 243.7 g/mol
InChI Key: DRMDYKSGZQFPAV-UHFFFAOYSA-N
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Description

“4-(2-Chloro-6-fluoro-3-methylbenzyl)morpholine” is a chemical compound with the CAS number 1414870-55-5 . It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular formula of this compound is C12H15ClFNO . Its molecular weight is 243.71 .

Scientific Research Applications

Intermolecular Interactions in Derivatives

  • Study of 1,2,4-Triazoles Derivatives: Synthesis and characterization of biologically active 1,2,4-triazole derivatives, including a fluoro derivative with morpholinomethyl, revealed various intermolecular interactions such as C–H⋯O, C–H⋯SC, and lp⋯π interactions. This study aids in understanding the molecular interactions and energetics associated with such compounds (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Gastrokinetic Agents

  • Novel Benzamides Synthesis: Exploration of benzamides with a morpholinylmethyl group led to the discovery of potent gastrokinetic agents. This research highlights the potential of such compounds in enhancing gastric emptying (Kato, Morie, Kon, Yoshida, Karasawa, & Matsumoto, 1991).

Kinase Inhibitors and GPR39 Agonists

  • Discovery of GPR39 Agonists: Identification of kinase inhibitors containing morpholinomethyl as novel GPR39 agonists showcased the role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39. This research expands understanding of potential kinase off-targets (Sato, Huang, Kroeze, & Roth, 2016).

Aromatic Nucleophilic Substitution Mechanisms

  • Mechanism in Aprotic Solvents: A study focused on the reactions of chloro and fluoro substrates with morpholine, revealing insights into the mechanisms of aromatic nucleophilic substitution in aprotic solvents. Understanding these mechanisms is crucial for synthetic chemistry applications (Onuoha, Onyido, & Hirst, 1988).

Antitumor Activities

  • Antitumor Compound Synthesis: Synthesis of 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide and its inhibitory effects on cancer cell proliferation highlight the potential use of morpholine derivatives in cancer treatment (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Solvation Effects on SNAr Reactions

  • Preferential Solvation Effects: Investigating solvation effects on the reactions of dinitrobenzenes towards morpholine in different solvent mixtures provided valuable insights into solvation dynamics and its impact on reaction mechanisms (Alarcón-Espósito, Tapia, Contreras, & Campodónico, 2015).

Dopamine Receptor Antagonists

Molluscicidal Agents

Properties

IUPAC Name

4-[(2-chloro-6-fluoro-3-methylphenyl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClFNO/c1-9-2-3-11(14)10(12(9)13)8-15-4-6-16-7-5-15/h2-3H,4-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRMDYKSGZQFPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)F)CN2CCOCC2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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